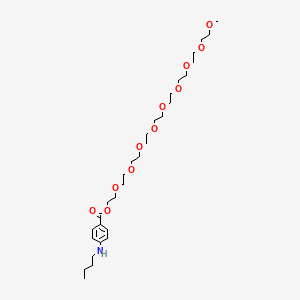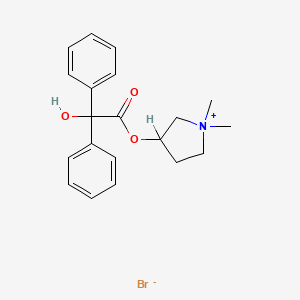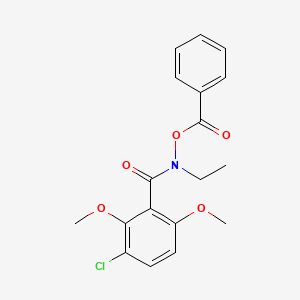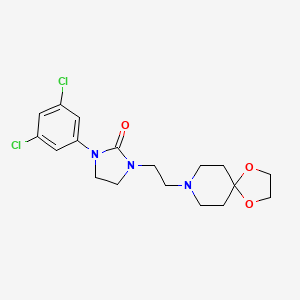
2-Imidazolidinone, 1-(3,5-dichlorophenyl)-3-(2-(1,4-dioxa-8-azaspiro(4.5)dec-8-yl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AL 1965 is a biochemical.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activities
2-Imidazolidinone derivatives, including the specific compound you mentioned, have been extensively studied for their synthesis and pharmacological activities. For instance, they have been explored for their potential as tachykinin NK2 receptor antagonists, demonstrating potent antagonist activity in guinea pig trachea and bronchoconstriction (Smith et al., 1995). Additionally, these compounds have shown efficacy in antifungal activities, particularly against Candida albicans and Aspergillus fumigatus (Chevreuil et al., 2008).
Antimicrobial Properties
A study focused on the synthesis of new 6-methylimidazo derivatives, including 1,4-dioxa-8-azaspiro(4.5)dec-8-yl)ethyl, revealed notable antimicrobial activity against various bacterial and fungal strains (Ur et al., 2004). This indicates the potential of 2-imidazolidinone derivatives in developing new antimicrobial agents.
Isozyme-Selective Inhibition
Imidazole-dioxolane compounds, closely related to the compound , have been synthesized and evaluated as novel inhibitors of heme oxygenase (HO). These compounds showed a high selectivity for the HO-1 isozyme and considerably less inhibitory potency toward HO-2 (Vlahakis et al., 2006).
Pharmacodynamic Properties
The pharmacodynamic properties of these compounds are also of interest. For instance, certain 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, related to 2-imidazolidinone, showed potent dopamine agonist activity in specific assays, despite lacking central nervous system activity (Brubaker & Colley, 1986).
Chemical Synthesis and Modifications
The chemical synthesis and modifications of 2-imidazolidinone derivatives have been a topic of several studies. For instance, research has been conducted on the synthesis of isochromene and isoquinoline derivatives, exploring new methods and chemical pathways (Dabholkar & Tripathi, 2011).
Eigenschaften
CAS-Nummer |
39113-89-8 |
|---|---|
Produktname |
2-Imidazolidinone, 1-(3,5-dichlorophenyl)-3-(2-(1,4-dioxa-8-azaspiro(4.5)dec-8-yl)ethyl)- |
Molekularformel |
C18H23CL2N3O3 |
Molekulargewicht |
400.3 g/mol |
IUPAC-Name |
1-(3,5-dichlorophenyl)-3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl]imidazolidin-2-one |
InChI |
InChI=1S/C18H23Cl2N3O3/c19-14-11-15(20)13-16(12-14)23-8-7-22(17(23)24)6-5-21-3-1-18(2-4-21)25-9-10-26-18/h11-13H,1-10H2 |
InChI-Schlüssel |
MMTXDKNRPSSVDS-UHFFFAOYSA-N |
SMILES |
C1CN(CCC12OCCO2)CCN3CCN(C3=O)C4=CC(=CC(=C4)Cl)Cl |
Kanonische SMILES |
C1CN(CCC12OCCO2)CCN3CCN(C3=O)C4=CC(=CC(=C4)Cl)Cl |
Aussehen |
Solid powder |
Andere CAS-Nummern |
39113-89-8 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AL 1965; AL-1965; AL1965 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









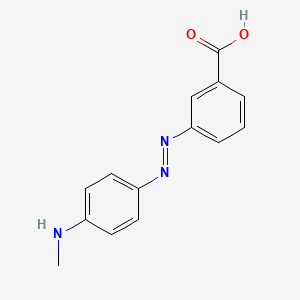
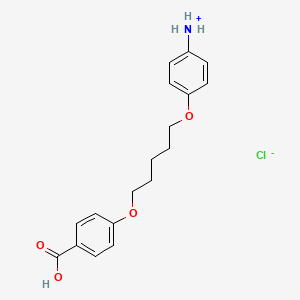

![7-Benzyl-6-methyl-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione](/img/structure/B1666682.png)
